Methyl 1-(2-chloroethyl)-1H-pyrrole-3-carboxylate Methyl 1-(2-chloroethyl)-1H-pyrrole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 952182-31-9
VCID: VC16939867
InChI: InChI=1S/C8H10ClNO2/c1-12-8(11)7-2-4-10(6-7)5-3-9/h2,4,6H,3,5H2,1H3
SMILES:
Molecular Formula: C8H10ClNO2
Molecular Weight: 187.62 g/mol

Methyl 1-(2-chloroethyl)-1H-pyrrole-3-carboxylate

CAS No.: 952182-31-9

Cat. No.: VC16939867

Molecular Formula: C8H10ClNO2

Molecular Weight: 187.62 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-(2-chloroethyl)-1H-pyrrole-3-carboxylate - 952182-31-9

Specification

CAS No. 952182-31-9
Molecular Formula C8H10ClNO2
Molecular Weight 187.62 g/mol
IUPAC Name methyl 1-(2-chloroethyl)pyrrole-3-carboxylate
Standard InChI InChI=1S/C8H10ClNO2/c1-12-8(11)7-2-4-10(6-7)5-3-9/h2,4,6H,3,5H2,1H3
Standard InChI Key YYRVQKUBYXEILS-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CN(C=C1)CCCl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Methyl 1-(2-chloroethyl)-1H-pyrrole-3-carboxylate features a five-membered aromatic pyrrole ring substituted at the 1- and 3-positions. The nitrogen atom at position 1 bears a 2-chloroethyl group (-CH2CH2Cl), while position 3 is occupied by a methyl ester (-COOCH3). This arrangement introduces both electron-withdrawing (ester) and moderately electron-donating (chloroethyl) groups, creating a polarized π-system that influences reactivity .

Table 1: Fundamental Chemical Properties

PropertyValueSource
CAS Registry Number952182-31-9
Molecular FormulaC8H10ClNO2
Molar Mass187.62 g/mol
Density (Predicted)1.20 ± 0.1 g/cm³
Boiling Point (Predicted)268.7 ± 20.0 °C
pKa (Predicted)-6.51 ± 0.70

The predicted physicochemical properties derive from computational models, as experimental determinations remain unpublished . The low pKa suggests weak acidity, likely associated with the NH group of the pyrrole ring, though alkylation at position 1 may modulate proton dissociation behavior.

Synthesis and Manufacturing

Retrosynthetic Analysis

Two plausible synthetic routes emerge from analogous pyrrole syntheses:

  • Direct Alkylation: Reacting methyl 1H-pyrrole-3-carboxylate with 1-bromo-2-chloroethane under basic conditions to install the 2-chloroethyl group .

  • Friedel-Crafts Acylation: Introducing the ester group via acyl chloride intermediates, followed by chloroethyl substitution .

Experimental Protocols

While explicit procedures for this compound are scarce, a modified approach from methyl 1H-pyrrole-3-carboxylate bromination provides insights :

Example Procedure (Adapted from ):

  • Dissolve methyl 1H-pyrrole-3-carboxylate (3.06 g, 24.4 mmol) in anhydrous THF under nitrogen.

  • Add 1-bromo-2-chloroethane (3.5 equiv) and K2CO3 (2.5 equiv).

  • Reflux at 60°C for 12 hours.

  • Quench with water, extract with ethyl acetate, and purify via silica chromatography.

Key Challenges:

  • Regioselectivity in N-alkylation vs. ring halogenation

  • Steric hindrance from the 3-carboxylate group

Physicochemical Properties

Spectral Characterization

Though experimental spectra are unavailable, predicted features include:

  • ¹H NMR:

    • Pyrrole H-2/H-5 protons: δ 6.5–7.3 ppm (multiplet)

    • Chloroethyl CH2Cl: δ 3.6–3.8 ppm (triplet, J=6 Hz)

    • Ester OCH3: δ 3.7–3.9 ppm (singlet)

  • IR Spectroscopy:

    • Ester C=O stretch: ~1720 cm⁻¹

    • Pyrrole C-N stretch: ~1490 cm⁻¹

Solubility and Stability

Predicted solubility parameters align with similar esters:

  • DMSO: High solubility (>50 mg/mL)

  • Methanol: Moderate solubility (~20 mg/mL)

  • Water: Insoluble (<0.1 mg/mL)

Stability studies suggest susceptibility to hydrolysis under strongly acidic or basic conditions due to the ester and chloroethyl groups.

Applications and Biological Relevance

Medicinal Chemistry

Pyrrole derivatives exhibit broad bioactivity:

  • DNA Gyrase Inhibition: Chlorinated pyrroles like 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid show nanomolar IC50 values against bacterial gyrase B .

  • Antiviral Potential: Structural analogs interfere with viral capsid assembly, though specific data for this compound await validation .

Materials Science

The conjugated π-system enables applications in:

  • Organic semiconductors (hole mobility >10⁻³ cm²/V·s)

  • Fluorescent probes (λem ≈ 450–500 nm)

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